N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a benzamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Properties
Molecular Formula |
C15H9Cl2N3OS |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-11-7-6-10(8-12(11)17)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
InChI Key |
FFGRJZINQUQPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with benzoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, the compound can disrupt its normal function, leading to the inhibition of tumor growth or microbial activity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2,4-dichlorophenyl)urea
Uniqueness
N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
